molecular formula C16H26BN3O2S B13364990 4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine

4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine

Cat. No.: B13364990
M. Wt: 335.3 g/mol
InChI Key: OOXBKSYHDDXNEZ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine is a complex organic compound that features a pyrimidine ring substituted with a thiomorpholine group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine typically involves multi-step organic reactions. One common method includes the borylation of a pyrimidine precursor using a palladium catalyst to introduce the dioxaborolane group. The thiomorpholine ring is then introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism by which 4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine exerts its effects involves interactions with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)thiomorpholine is unique due to its combination of a pyrimidine ring, a thiomorpholine group, and a dioxaborolane moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C16H26BN3O2S

Molecular Weight

335.3 g/mol

IUPAC Name

4-[4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]thiomorpholine

InChI

InChI=1S/C16H26BN3O2S/c1-11-13(17-21-15(3,4)16(5,6)22-17)12(2)19-14(18-11)20-7-9-23-10-8-20/h7-10H2,1-6H3

InChI Key

OOXBKSYHDDXNEZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N3CCSCC3)C

Origin of Product

United States

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